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Compound of Interest

1-(5-Bromopyridin-2-yl)ethan-1-
Compound Name:
one hydrochloride

CAS No.: 1795478-26-0

Cat. No.: B1381034

Get Quote

Executive Summary & Chemical Profile

2-Acetyl-5-bromopyridine (CAS: 214701-49-2) serves as a high-value bifunctional building
block in drug discovery.[1] Its utility stems from the electronic disparity between its two
functional handles:

e C5-Bromo Position: A handle for transition-metal-catalyzed cross-couplings (Suzuki, Heck,
Buchwald-Hartwig). It is electronically distinct from the C2 position, located meta to the
pyridine nitrogen, making it resistant to classical nucleophilic aromatic substitution (

) but highly reactive in oxidative addition with Pd(0).

o C2-Acetyl Position: An electrophilic carbonyl center capable of condensation, reduction, and
heterocyclization. The electron-deficient pyridine ring enhances the acidity of the

-methyl protons, facilitating aldol-type chemistry.

Physicochemical Snapshot
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Property Data

Molecular Formula

Molecular Weight 200.03 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 68-72 °C

Soluble in DCM, EtOAc, MeOH; sparingly

Solubilit
Y soluble in water

Inert atmosphere recommended; light sensitive
Storage ) -
(bromide lability)

Electronic Structure & Reactivity Logic

To design successful routes, one must understand the electronic push-pull of the scaffold:

e The Pyridine Core: The nitrogen atom acts as an electron sink. Position 2 (ortho) is highly
electron-deficient, activating the acetyl group. Position 5 (meta) is relatively electron-neutral
compared to C2/C4, necessitating metal catalysis for functionalization rather than direct
nucleophilic displacement.

o The Acetyl Group (EWG): Further deactivates the ring, making the system electron-poor.
This prevents oxidative homocoupling of the bromide but requires electron-rich ligands (e.qg.,
phosphines) during Pd-catalysis to facilitate the oxidative addition step.

Visualization: Reactivity Map

The following diagram outlines the divergent reaction pathways available for this scaffold.
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Figure 1: Divergent reactivity map showing C5 metal-catalyzed pathways (Red) and C2
carbonyl-based pathways (Green).

Detailed Reactivity Analysis
The C5-Bromo Handle: Cross-Coupling Dominance
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The 5-bromo position is the primary entry point for increasing molecular complexity via C-C and
C-N bond formation.

e Suzuki-Miyaura Coupling:

o Mechanism: The oxidative addition of Pd(0) into the C5-Br bond is the rate-determining
step. Due to the electron-poor nature of the pyridine, this step is generally faster than in
electron-rich aryl bromides.

o Chemoselectivity: The acetyl group is tolerant of standard Suzuki conditions (weak bases
like

or

)

o Optimization: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate
ligands (dppf) to stabilize the Pd species and prevent dehalogenation side reactions.

e Lithiation (Metal-Halogen Exchange):

o Critical Warning: Direct treatment with n-BuLi will result in nucleophilic attack at the C2-
carbonyl before or during Lithium-Halogen exchange.

o Strategy: If lithiation is required (e.g., to react with an electrophile other than a boronic
acid), the ketone must be protected first (e.g., as a cyclic acetal using ethylene
glycol/TsOH).

The C2-Acetyl Handle: Scaffold Building

The acetyl group allows for the construction of fused heterocycles or extension of the carbon
chain.

o Claisen-Schmidt Condensation:
o Reaction with aromatic aldehydes yields chalcones (enones).

o Acidity: The pyridine ring renders the methyl protons (
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-protons) significantly more acidic (
) than those in acetophenone (
). Milder bases (NaOH/EtOH or even piperidine) are often sufficient.

e Heterocyclization:

o Pyrazoles: Condensation with hydrazine hydrates or substituted hydrazines yields
pyrazolyl-pyridines.

o Mechanism: Initial hydrazone formation followed by intramolecular nucleophilic attack and
dehydration.

Strategic Synthesis: Orthogonality

When building complex APIs, the order of operations is critical.

Strategy Workflow Prosi/Cons

Preferred. Pd-coupling

) ) conditions rarely affect the
) 1. Suzuki Coupling2.[2][3][4]
Route A: C5 First ) - ketone. Allows late-stage
Ketone Functionalization ) o
diversification of the acetyl

group.

Viable. Useful if the C5-
substituent is sensitive to
) ) condensation conditions (e.g.,
] 1. Condensation/Reduction?2.
Route B: C2 First ) ] strong base). Note: Free
Suzuki Coupling )
alcohols (from reduction) may
require protection during

coupling.

) o Specialized. Only necessary if
) 1. Ketal Protection2. Lithiation ) )
Route C: Protection ] generating a C5-nucleophile
(C5)3. Deprotection o ) ]
(via Li/Mg) is required.

Visualization: Sequential Workflow
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Figure 2: Sequential functionalization strategies. Route A is generally preferred for
chemoselectivity.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (General
Procedure)

This protocol is optimized to prevent ketone side-reactions while maximizing yield at the C5
position.

* Reagents:
o 2-Acetyl-5-bromopyridine (1.0 equiv)
o Aryl boronic acid (1.2 equiv)[4]
o Catalyst:

(3-5 mol%) - Chosen for stability and resistance to oxidation.
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o Base:
(2.0 equiv) or
(for sterically hindered substrates).
o Solvent: 1,4-Dioxane/Water (4:1 v/v).
e Procedure:

o Charge a reaction vial with the bromide, boronic acid, base, and catalyst.

o Evacuate and backfill with Nitrogen/Argon (

)

o

Add degassed solvent via syringe.

[e]

Heat to 80-90 °C for 4—12 hours. Monitor by TLC/LCMS.

o

Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over

[¢]

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Claisen-Schmidt Condensation (Chalcone
Synthesis)

Utilizes the enhanced acidity of the acetyl group.
e Reagents:

o 2-Acetyl-5-bromopyridine (1.0 equiv)

o Aromatic Aldehyde (1.0 equiv)

o Base: 10% NaOH (aq) or ethanolic KOH.

o Solvent: Ethanol or Methanol.[5][6]
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Procedure:

o

Dissolve the acetylpyridine and aldehyde in Ethanol at O °C.

o Add the base dropwise. The solution often turns yellow/orange immediately (formation of
enolate/chalcone).

o Stir at 0 °C for 1 hour, then allow to warm to RT for 2—4 hours.

o Isolation: The product often precipitates out. Filter the solid and wash with cold
ethanol/water. If no precipitate, extract with DCM.

o Note: If the 5-bromo group is sensitive to strong hydroxide, use Piperidine (catalytic) in
refluxing ethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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